5-Bromo-3-iodo-7-methyl-1H-indazole
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Overview
Description
5-Bromo-3-iodo-7-methyl-1H-indazole: is a heterocyclic compound with the molecular formula C8H6BrIN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-iodo-7-methyl-1H-indazole are currently unknown. This compound is a derivative of indazole, a heterocyclic aromatic organic compound that is a crucial structural motif in many natural products and drugs . .
Biochemical Pathways
Indazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . .
Pharmacokinetics
The compound has a molecular weight of 336.96 , which may influence its absorption and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-7-methyl-1H-indazole typically involves the halogenation of 7-methyl-1H-indazole. One common method includes the bromination and iodination of the indazole ring. The process begins with the bromination of 7-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-iodo-7-methyl-1H-indazole can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted indazoles, while coupling reactions can produce biaryl or alkyne-substituted derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-3-iodo-7-methyl-1H-indazole is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Industry: The compound is used in the development of materials with specific electronic or optical properties. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials .
Comparison with Similar Compounds
- 5-Bromo-1H-indazole
- 3-Iodo-1H-indazole
- 7-Methyl-1H-indazole
- 5-Bromo-3-iodo-1H-indazole
Comparison: 5-Bromo-3-iodo-7-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms on the indazole ring, along with a methyl group at the 7-position. This combination of substituents provides distinct reactivity and properties compared to other indazole derivatives. For instance, the dual halogenation can enhance its utility in cross-coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-3-iodo-7-methyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWIJLBPUCHBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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